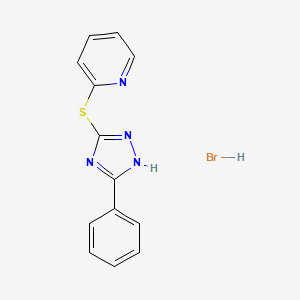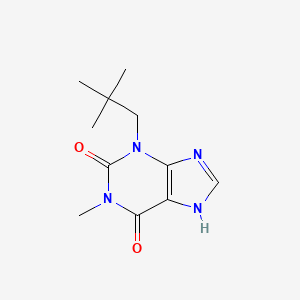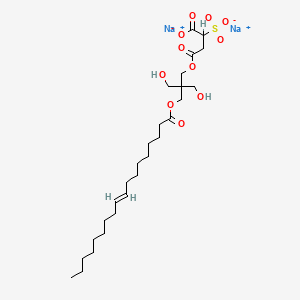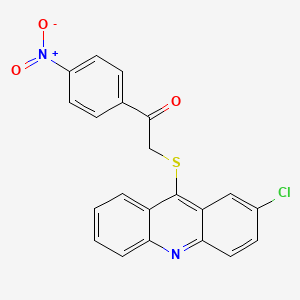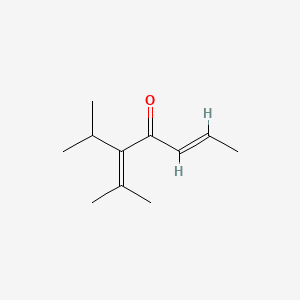
3-Isopropyl-2-methyl-2,5-heptadien-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-2-methyl-2,5-heptadien-4-one is an organic compound with the molecular formula C11H18O It is a ketone characterized by its unique structure, which includes an isopropyl group, a methyl group, and two conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-2-methyl-2,5-heptadien-4-one can be achieved through several methods. One common approach involves the aldol condensation of suitable aldehydes and ketones under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. Catalysts such as transition metal complexes can be employed to enhance the efficiency of the synthesis. The product is then purified through distillation or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-2-methyl-2,5-heptadien-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Various substituted ketones or alcohols
Scientific Research Applications
3-Isopropyl-2-methyl-2,5-heptadien-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its unique aroma and chemical properties.
Mechanism of Action
The mechanism of action of 3-Isopropyl-2-methyl-2,5-heptadien-4-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The conjugated double bonds may also play a role in its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3,5-heptadien-2-one: Similar in structure but differs in the position of the isopropyl group.
2,5-Heptadien-4-one: Lacks the isopropyl and methyl groups, making it less complex.
3-Isopropyl-2-methyl-4-penten-2-one: Similar but with a different arrangement of double bonds.
Uniqueness
3-Isopropyl-2-methyl-2,5-heptadien-4-one is unique due to its specific arrangement of functional groups and double bonds, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from organic synthesis to potential pharmaceutical uses.
Properties
CAS No. |
74402-67-8 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(5E)-2-methyl-3-propan-2-ylhepta-2,5-dien-4-one |
InChI |
InChI=1S/C11H18O/c1-6-7-10(12)11(8(2)3)9(4)5/h6-8H,1-5H3/b7-6+ |
InChI Key |
OBKOUVQSHQKPBW-VOTSOKGWSA-N |
Isomeric SMILES |
C/C=C/C(=O)C(=C(C)C)C(C)C |
Canonical SMILES |
CC=CC(=O)C(=C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



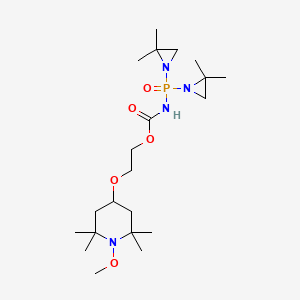
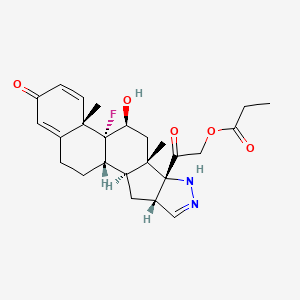
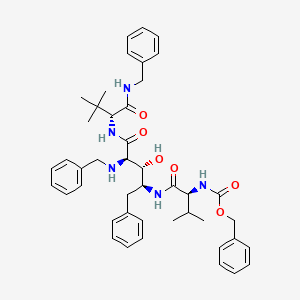


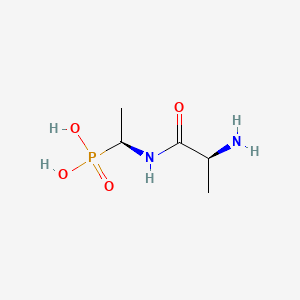
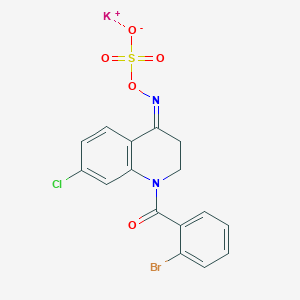
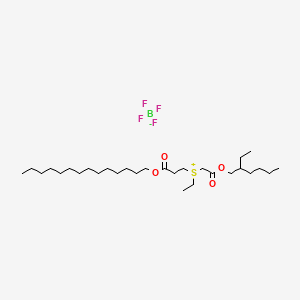
![10-[[(3R)-1-methylpiperidin-3-yl]methyl]phenothiazine](/img/structure/B15184204.png)
